molecular formula C22H26F3NO4S B12286313 5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate

5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate

Cat. No.: B12286313
M. Wt: 457.5 g/mol
InChI Key: IXTPGGBNVHDKSW-UHFFFAOYSA-M
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Description

5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of tert-butyl groups and a phenyl group attached to a benzo[d]oxazolium core, with a trifluoromethanesulfonate counterion. It is primarily used as a precursor for nitrogen-based carbene catalysts in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate typically involves the reaction of 5,7-di-tert-butyl-3-phenylbenzo[d]oxazole with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced oxazolium derivatives. Substitution reactions can result in a variety of substituted benzo[d]oxazolium compounds .

Mechanism of Action

The mechanism by which 5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate exerts its effects involves its ability to act as a precursor for nitrogen-based carbene catalysts. These catalysts facilitate various organic reactions by stabilizing reactive intermediates and lowering activation energies. The molecular targets and pathways involved include interactions with specific substrates and the formation of stable carbene complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate counterion, which imparts distinct solubility and reactivity properties. This makes it particularly useful in specific organic synthesis applications where other counterions may not be as effective .

Properties

Molecular Formula

C22H26F3NO4S

Molecular Weight

457.5 g/mol

IUPAC Name

5,7-ditert-butyl-3-phenyl-1,3-benzoxazol-3-ium;trifluoromethanesulfonate

InChI

InChI=1S/C21H26NO.CHF3O3S/c1-20(2,3)15-12-17(21(4,5)6)19-18(13-15)22(14-23-19)16-10-8-7-9-11-16;2-1(3,4)8(5,6)7/h7-14H,1-6H3;(H,5,6,7)/q+1;/p-1

InChI Key

IXTPGGBNVHDKSW-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)[N+](=CO2)C3=CC=CC=C3)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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